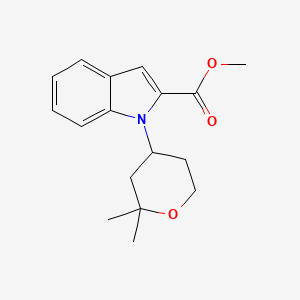![molecular formula C18H19ClN2O B14140610 4-{3-[2-(3-Chlorophenyl)aziridin-1-yl]propyl}benzamide CAS No. 88961-02-8](/img/structure/B14140610.png)
4-{3-[2-(3-Chlorophenyl)aziridin-1-yl]propyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{3-[2-(3-Chlorophenyl)aziridin-1-yl]propyl}benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are widely used in various industries, including pharmaceuticals, plastics, and agriculture. This particular compound is notable for its unique structure, which includes an aziridine ring and a chlorophenyl group, making it a subject of interest in synthetic chemistry and medicinal research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[2-(3-Chlorophenyl)aziridin-1-yl]propyl}benzamide typically involves the reaction of 3-chlorophenyl aziridine with a benzamide derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include Lewis acids and bases to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, often employing advanced techniques such as ultrasonic irradiation and the use of solid acid catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
4-{3-[2-(3-Chlorophenyl)aziridin-1-yl]propyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The aziridine ring and chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
4-{3-[2-(3-Chlorophenyl)aziridin-1-yl]propyl}benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other industrial materials
Mécanisme D'action
The mechanism of action of 4-{3-[2-(3-Chlorophenyl)aziridin-1-yl]propyl}benzamide involves its interaction with specific molecular targets. The aziridine ring is known to react with nucleophiles, which can lead to the formation of covalent bonds with biological molecules. This interaction can disrupt normal cellular processes, making it a potential candidate for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trazodone: A compound with a similar structure, used as an antidepressant.
Chlorpheniramine: An antihistamine with a chlorophenyl group.
Aziridine derivatives: Various aziridine-containing compounds used in synthetic chemistry.
Uniqueness
4-{3-[2-(3-Chlorophenyl)aziridin-1-yl]propyl}benzamide is unique due to its combination of an aziridine ring and a benzamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
88961-02-8 |
|---|---|
Formule moléculaire |
C18H19ClN2O |
Poids moléculaire |
314.8 g/mol |
Nom IUPAC |
4-[3-[2-(3-chlorophenyl)aziridin-1-yl]propyl]benzamide |
InChI |
InChI=1S/C18H19ClN2O/c19-16-5-1-4-15(11-16)17-12-21(17)10-2-3-13-6-8-14(9-7-13)18(20)22/h1,4-9,11,17H,2-3,10,12H2,(H2,20,22) |
Clé InChI |
UUPASTGTIQCCCM-UHFFFAOYSA-N |
SMILES canonique |
C1C(N1CCCC2=CC=C(C=C2)C(=O)N)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


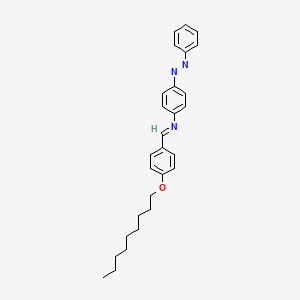
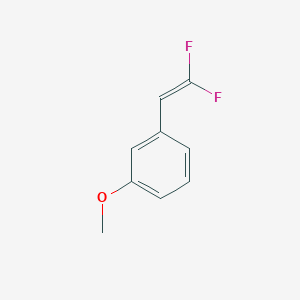
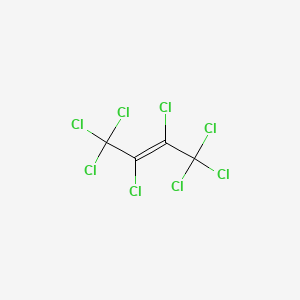
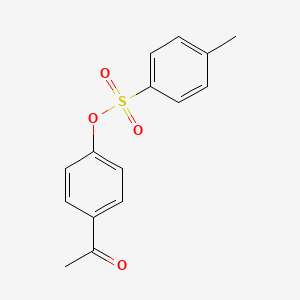
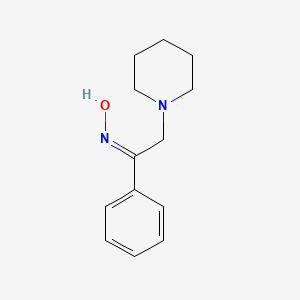

![Diethyl [(methanesulfonyl)oxy]propanedioate](/img/structure/B14140581.png)
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14140586.png)
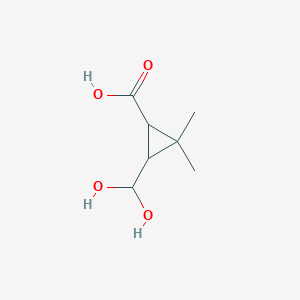
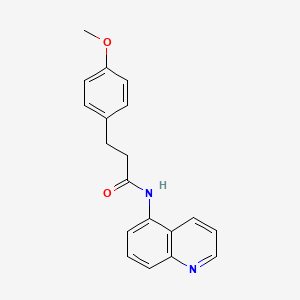
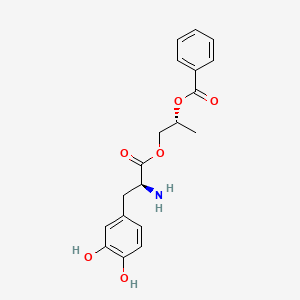
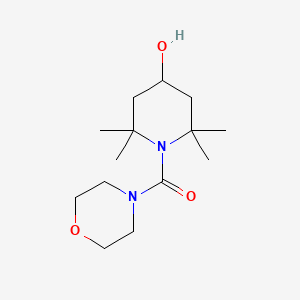
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 4-(dimethylamino)benzoate](/img/structure/B14140632.png)
